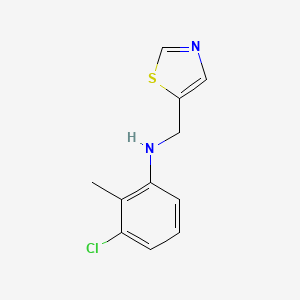
3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3-chloro-2-methylaniline with thiazole derivatives under specific conditions. One common method involves the use of aniline and thionyl chloride to produce the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the aromatic ring.
Scientific Research Applications
3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline include:
3-chloroaniline: A related compound with similar chemical properties but lacking the thiazole ring.
3-chloro-2-methylaniline: Another similar compound, differing in the substitution pattern on the aromatic ring.
Thiazole derivatives: Compounds containing the thiazole ring, which share some chemical and biological properties with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiazole ring and the chloro-methyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-8-10(12)3-2-4-11(8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |
InChI Key |
NQGCVOQIRDDEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NCC2=CN=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


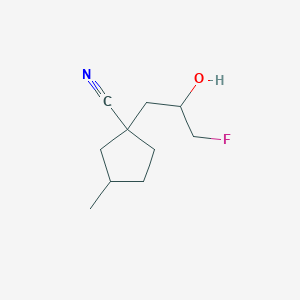
![2-{[(3-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13268667.png)
![1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13268675.png)
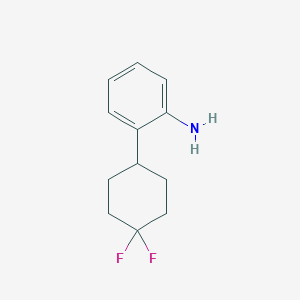
![5-Bromo-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13268678.png)
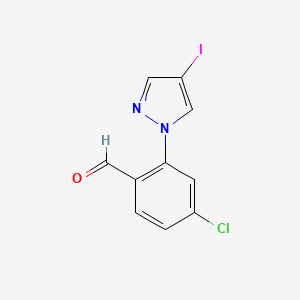
![2-Bromo-6-[(pentylamino)methyl]phenol](/img/structure/B13268702.png)
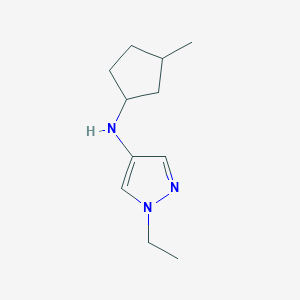
![3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13268709.png)
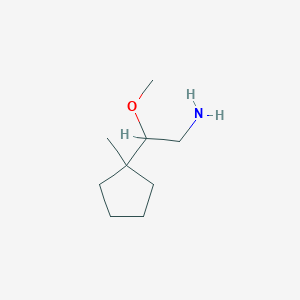
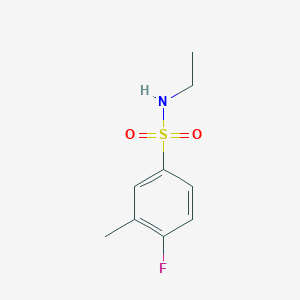
![4-[(5-Iodopyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B13268718.png)
![2,4-Dichloro-6-[(cyclopropylamino)methyl]phenol](/img/structure/B13268722.png)

